An In-depth Technical Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a strained bicyclic molecule that serves as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive alkene, a nitrile group, and a bridged ether, make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's core properties and applications.
Introduction: The Strategic Value of a Strained Bicyclic Nitrile
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, also known as 2-cyano-7-oxanorbornene, belongs to a class of compounds often referred to as "naked sugars" due to their utility as precursors in carbohydrate synthesis.[1] The inherent ring strain of the bicyclic system dictates its reactivity, predisposing it to ring-opening reactions that yield highly functionalized and stereochemically rich cyclohexyl and tetrahydrofuran derivatives.[2][3] The presence of the nitrile group further enhances its synthetic utility, offering a gateway to a variety of functional group transformations.
This guide will delve into the fundamental aspects of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, from its synthesis and stereochemical considerations to its diverse reactivity and applications as a key intermediate in the synthesis of bioactive molecules and advanced polymers.
Synthesis and Stereochemistry: The Diels-Alder Approach
The primary route to 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is the Diels-Alder reaction between furan and acrylonitrile.[4] This cycloaddition is a powerful method for constructing the bicyclic core in a single step. However, the stereochemical outcome of this reaction, specifically the ratio of the endo and exo isomers, is a critical consideration that is highly dependent on the reaction conditions.
The Diels-Alder reaction between furan and acrylonitrile typically yields a mixture of endo and exo isomers.[5] The endo isomer is often the kinetic product, favored by secondary orbital interactions, while the exo isomer is the thermodynamically more stable product. The choice of catalyst and reaction temperature can significantly influence the stereoselectivity of this transformation. For instance, Lewis acid catalysis, often employing zinc chloride, is commonly used to promote the reaction.[5] In some cases, a racemic 1:1 mixture of exo and endo isomers is obtained.[5]
Separation of the endo and exo isomers can be achieved by column chromatography.[4] The distinct stereochemistry of each isomer can be confirmed by spectroscopic methods, particularly NMR spectroscopy.
Experimental Protocol: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
The following protocol is a representative example for the synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile (stabilized with hydroquinone monomethyl ether)
-
Zinc chloride (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Round bottom flask (4-necked, 1000 mL)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 1000 mL 4-necked round bottom flask, add 98.00 g (123 mL) of acrylonitrile.
-
Portionwise, add 77.20 g of zinc chloride to the acrylonitrile with stirring.
-
Add 381.00 g (408 mL) of furan to the reaction mixture at room temperature.
-
Stir the reaction mixture for 8 hours at room temperature.
-
Dilute the resulting solution with 750 mL of ethyl acetate.
-
Wash the organic phase twice with 750 mL and 300 mL of water.
-
Back-extract the aqueous phase with 500 mL of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a yellow oil.
Note: This procedure is adapted from a patent and may require optimization for specific laboratory conditions.[5] The resulting product is a mixture of endo and exo isomers which can be separated by chromatography if desired.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [6] |
| Molecular Weight | 121.14 g/mol | [6] |
| CAS Number | 53750-68-8 | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 255.1 ± 40.0 °C at 760 mmHg | [7] |
| Storage Conditions | 2-8°C | [8] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra of the endo and exo isomers are distinct, allowing for their differentiation and the determination of isomeric ratios. The chemical shifts of the olefinic protons and the bridgehead protons are particularly informative. The spectra are typically recorded in CDCl₃ with TMS as an internal standard.[4] 2D NMR experiments such as HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile will show characteristic absorption bands for the nitrile group (C≡N) around 2240-2260 cm⁻¹, the carbon-carbon double bond (C=C) of the alkene around 1630-1680 cm⁻¹, and the C-O-C stretch of the ether linkage.
Chemical Reactivity and Synthetic Applications
The reactivity of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is dominated by the strained bicyclic system and the presence of the alkene and nitrile functional groups. This unique combination allows for a diverse range of chemical transformations.
Ring-Opening Metathesis Polymerization (ROMP)
The strained double bond in 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based Grubbs-type catalysts, proceeds via a [2+2] cycloaddition-cycloreversion mechanism, leading to the formation of highly functionalized polymers with a poly(dihydrofuran) backbone.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.
The properties of the resulting polymer can be tuned by the choice of catalyst and the functional groups present on the monomer. The nitrile group can be further modified post-polymerization to introduce a variety of functionalities.
Ring-Opening Cross-Metathesis (ROCM)
Ring-Opening Cross-Metathesis (ROCM) is another powerful application of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, allowing for the stereoselective synthesis of substituted tetrahydrofurans.[4] In this reaction, the bicyclic alkene reacts with a terminal alkene in the presence of a metathesis catalyst, leading to the opening of the bicyclic ring and the formation of a new, functionalized acyclic product. The stereochemistry of the starting endo or exo isomer can influence the stereochemical outcome of the ROCM reaction.[4]
1,3-Dipolar Cycloadditions
The electron-deficient double bond in 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile can participate in 1,3-dipolar cycloaddition reactions. For example, it can react with nitrile oxides to form isoxazoline-fused bicyclic systems.[9] The regioselectivity and stereoselectivity of these reactions are of significant interest in the synthesis of complex heterocyclic compounds.
Precursor to Bioactive Molecules
Perhaps one of the most significant applications of 7-oxabicyclo[2.2.1]hept-5-ene derivatives is their use as key intermediates in the synthesis of pharmaceuticals. The carboxylic acid analogue of the title compound has been utilized in the synthesis of the anti-HIV agent Cyclophellitol.[10] The ability to introduce multiple stereocenters in a controlled manner through the manipulation of the oxabicyclic framework is a key advantage in the synthesis of such complex natural products and their analogues.
Caption: Synthetic pathway from a 7-oxabicyclo[2.2.1]hept-5-ene derivative to Cyclophellitol.
Safety and Handling
Based on the available Safety Data Sheet (SDS) for 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, the substance is not classified as hazardous.[7] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7]
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area or a fume hood.[7]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Recommended storage temperature is 2-8°C.[7][8]
-
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
It is important to note that the toxicological properties of this compound have not been fully investigated.[7] Therefore, it should be handled with care, assuming it may have potential hazards.
Conclusion
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a synthetically valuable molecule with a rich and diverse chemistry. Its facile synthesis via the Diels-Alder reaction, coupled with the unique reactivity imparted by its strained bicyclic structure, makes it a powerful tool for organic chemists. Its applications in the synthesis of complex bioactive molecules and functional polymers underscore its importance in modern chemical research and development. As the demand for stereochemically complex and functionally diverse molecules continues to grow, the utility of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a versatile building block is poised to expand even further.
References
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. ResearchGate. Available at: [Link]
-
Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. Available at: [Link]
-
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. Shaanxi Lighte Optoelectronics Material Co., Ltd.. Available at: [Link]
-
#Nitrosocarbonyls 1: Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1. National Center for Biotechnology Information. Available at: [Link]
-
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. PubChem. Available at: [Link]
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. ACS Omega. Available at: [Link]
-
Synthesis of Rare Carbohydrates and Biomolecules from Furan. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
-
Synthesis of Some 2,5-Substituted 7-Oxabicyclo[2.2.1]heptanes: Stereochemistry of Diels-Alder Adducts of a 3-Alkylfuran. Synthetic Communications. Available at: [Link]
-
Structure of the product of addition of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile and benzonitrile oxide. Sci-Hub. Available at: [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. Available at: [Link]
-
Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University. Available at: [Link]
- Process for the manufacture of 7-oxa-bicyclo derivatives. Google Patents.
-
Interaction between Oxygen Lone-Pair Orbitals of Ether and ?,?-Unsaturated Ketone Functions in 3,5,6-Trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one and 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione: A PE-Spectroscopic Investigation. ResearchGate. Available at: [Link]
-
Microstructural studies of poly(7-oxabicyclo[2.2.1]hept-2-ene) derivatives prepared from selected ruthenium catalysts. Macromolecules. Available at: [Link]
-
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. Synthonix. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 5. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 6. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | C7H7NO | CID 12221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | 21987-33-7 | Benchchem [benchchem.com]
